molecular formula C14H16N2O2 B8694127 Tert-butyl 2-(quinoxalin-6-yl)acetate

Tert-butyl 2-(quinoxalin-6-yl)acetate

Cat. No.: B8694127
M. Wt: 244.29 g/mol
InChI Key: UVYUADBAEWBBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(quinoxalin-6-yl)acetate is a chemical compound of significant interest in advanced organic and medicinal chemistry research. It features a quinoxaline heterocycle, a privileged scaffold renowned for its diverse biological activities, linked to a tert-butyl ester moiety. The quinoxaline core is a nitrogen-rich bicyclic structure, comprised of a fused benzene ring and a pyrazine ring, which is a common feature in many pharmacologically active molecules . This molecular architecture makes it a valuable synthetic intermediate or building block for the exploration and development of novel therapeutic agents. Researchers are particularly interested in quinoxaline derivatives for their broad spectrum of potential biological activities. Scientific literature has documented that quinoxaline-based compounds are investigated as potent antiviral agents, including as potential inhibitors of influenza and coronaviruses like SARS-CoV-2 . Furthermore, other derivatives, such as imidazo[1,2-a]quinoxalines, have demonstrated remarkable in vitro and in vivo cytotoxic activities, positioning them as promising candidates in anticancer research, particularly for the treatment of malignancies like melanoma . The tert-butyl ester group in its structure is a common protecting group for carboxylic acids and can serve as a key functional group for further synthetic manipulations, enabling researchers to access more complex molecules. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this compound in various experiments, including method development for C-H functionalization of quinoxalin-2(1H)-ones, which is a cost-effective strategy to synthesize a wide range of functionalized derivatives with valuable applications in materials chemistry and pharmaceutical pharmacology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl 2-quinoxalin-6-ylacetate

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)9-10-4-5-11-12(8-10)16-7-6-15-11/h4-8H,9H2,1-3H3

InChI Key

UVYUADBAEWBBSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC2=NC=CN=C2C=C1

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 2 Quinoxalin 6 Yl Acetate and Analogous Chemical Systems

Strategies for Quinoxaline (B1680401) Ring System Construction

The formation of the quinoxaline ring is a cornerstone of this synthesis, with several methods available to chemists, ranging from historical, well-established reactions to modern, metal-catalyzed approaches.

Classical Condensation Approaches for Substituted Quinoxalines

The most traditional and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. This approach, dating back to the work of Körner and Hinsberg, remains a robust and straightforward route to a diverse array of quinoxaline derivatives. The reaction is typically carried out in a suitable solvent, often with acid or base catalysis to facilitate the cyclization and subsequent dehydration.

For the synthesis of a 6-substituted quinoxaline, a correspondingly substituted o-phenylenediamine is required. For instance, starting with a 4-substituted-1,2-diaminobenzene allows for the introduction of a functional group at the 6-position of the resulting quinoxaline ring. The choice of the 1,2-dicarbonyl component dictates the substitution pattern on the pyrazine (B50134) ring of the quinoxaline.

Recent advancements in this classical approach have focused on developing more environmentally benign and efficient protocols. These include the use of green solvents, microwave-assisted synthesis, and the application of recyclable catalysts to improve yields and reduce reaction times. researchgate.netrjpbcs.com

Contemporary Multicomponent Reaction (MCR) Pathways to Quinoxaline Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering the ability to construct complex molecules in a single step from three or more starting materials. wikipedia.orgrsc.orgorganic-chemistry.org This approach is highly convergent and atom-economical, making it an attractive alternative to traditional multi-step syntheses. Various MCRs have been developed for the synthesis of quinoxaline derivatives, often providing access to highly functionalized and diverse structures that would be challenging to obtain through classical methods. wikipedia.orgresearchgate.net

These reactions can involve a variety of starting materials, including o-phenylenediamines, isocyanides, and various carbonyl compounds or their equivalents. The specific combination of reactants and catalysts determines the final structure of the quinoxaline product.

Metal-Catalyzed Annulation Methods for Quinoxaline Scaffolds

Transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, and quinoxalines are no exception. Palladium-catalyzed cross-coupling and annulation reactions are particularly prevalent in this area. These methods often offer high levels of regioselectivity and functional group tolerance, allowing for the synthesis of complex quinoxaline derivatives under mild reaction conditions.

Esterification Techniques for the Introduction of the Tertiary Butyl Acetate (B1210297) Moiety

Once the (quinoxalin-6-yl)acetic acid precursor is obtained, the final step is the introduction of the tert-butyl ester group. This can be achieved through several esterification methods.

Direct Tert-Butylation of Carboxylic Acid Precursors

A straightforward method for the synthesis of tert-butyl esters is the direct reaction of a carboxylic acid with a tert-butylating agent. Various reagents can be employed for this purpose, including tert-butanol (B103910) in the presence of a strong acid catalyst, or the use of reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl 2,2,2-trichloroacetimidate.

Recent developments have focused on milder and more efficient catalytic systems for this transformation. For instance, the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate as both the solvent and tert-butylating agent has been shown to be a simple and powerful method for the tert-butylation of carboxylic acids.

Reagent/CatalystConditionsAdvantages
tert-Butanol/H₂SO₄RefluxReadily available reagents
Di-tert-butyl dicarbonate (Boc₂O)DMAP, CH₂Cl₂Mild conditions
tert-Butyl 2,2,2-trichloroacetimidateBF₃·OEt₂, CH₂Cl₂High yielding
Tf₂NH/tert-butyl acetateRoom temperatureMild, efficient, and simple

Transition Metal-Catalyzed Alkoxycarbonylation Strategies

An alternative and powerful method for the synthesis of tert-butyl esters involves the palladium-catalyzed alkoxycarbonylation of aryl or heteroaryl halides or their equivalents. This reaction introduces the ester functionality directly onto the aromatic ring in a single step.

For the synthesis of tert-butyl 2-(quinoxalin-6-yl)acetate, a 6-haloquinoxaline could be subjected to a palladium-catalyzed carbonylation in the presence of tert-butanol. This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is particularly useful when the corresponding carboxylic acid is not easily accessible.

Another related approach is the palladium-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acids or their esters with di-tert-butyl dicarbonate. This method provides a complementary route to the desired tert-butyl ester.

Reaction TypeSubstrateReagentsCatalyst System
Alkoxycarbonylation6-HaloquinoxalineCO, tert-butanolPd catalyst, phosphine ligand, base
Tert-butoxycarbonylation6-Quinoxalineboronic acid/esterDi-tert-butyl dicarbonatePd(OAc)₂, PPh₃

Synthesis of the Precursor: (Quinoxalin-6-yl)acetic acid

A plausible synthetic route to the key intermediate, (quinoxalin-6-yl)acetic acid, would likely involve the construction of a 6-functionalized quinoxaline that can be subsequently converted to the acetic acid side chain. One potential strategy begins with the synthesis of a 6-haloquinoxaline. For example, 6-bromoquinoxaline (B1268447) can be synthesized from 4-bromo-1,2-diaminobenzene and glyoxal.

The 6-bromoquinoxaline can then undergo a palladium-catalyzed cross-coupling reaction to introduce the two-carbon side chain. For instance, a Sonogashira coupling with a protected acetylene, followed by hydration of the alkyne, would yield the corresponding acetyl group, which can then be oxidized to the carboxylic acid. Alternatively, a Heck coupling with a vinyl acetate followed by hydrolysis and oxidation could also lead to the desired acetic acid. A more direct approach would be a palladium-catalyzed cross-coupling reaction with a suitable acetate equivalent.

Once the (quinoxalin-6-yl)acetic acid is synthesized, the esterification methods described in section 2.2 can be applied to obtain the final product, this compound.

Sustainable and Efficient Methods Utilizing Flow Chemistry for Tertiary Ester Synthesis

The synthesis of tertiary esters, such as the tert-butyl ester moiety in the target compound, can be challenging using traditional batch methods. However, the development of flow microreactor systems has provided a more efficient, versatile, and sustainable approach for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. Flow chemistry, a continuous process where reagents are pumped through narrow tubes and reactors, offers significant advantages over conventional batch processing.

Key benefits of utilizing flow chemistry for tertiary ester synthesis include:

Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, which allows for the safe use of hazardous or reactive reagents and the management of highly exothermic reactions.

Precise Control: The technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to fewer side products and higher purity.

Improved Efficiency and Scalability: Scaling up a reaction in a flow system is achieved by simply running the process for a longer duration, a more straightforward approach compared to the complexities of scaling up batch reactions.

Sustainability: Flow chemistry often leads to higher yields and reduced waste, contributing to greener synthetic processes.

A direct and sustainable synthesis of tertiary butyl esters has been successfully developed using flow microreactor systems. This method often involves the reaction of an organometallic reagent with di-tert-butyl dicarbonate ((Boc)₂O) in a greener solvent. The precise thermal control offered by microreactors is crucial in minimizing side reactions, such as the formation of tertiary alcohols, which can be a significant issue in batch processes, especially at higher temperatures.

Regioselective Functionalization Strategies at the Quinoxaline-6 Position

Achieving regioselective functionalization of the quinoxaline ring system, particularly on the benzene (B151609) portion (positions 5, 6, 7, and 8), is a critical challenge in the synthesis of derivatives like this compound. While the pyrazine ring is often more reactive, targeted strategies are required to introduce substituents at the C6 position.

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic compounds. nih.gov However, achieving regioselectivity at the distal C6 position of the quinoxaline core presents a significant challenge. nih.gov In many N-heterocycles like quinoline (B57606) and quinoxaline, the intrinsic reactivity and the directing effect of the ring nitrogen atoms typically favor functionalization at the C2, C3, or C8 positions. nih.govnih.gov

Strategies to overcome this challenge often involve the installation of a directing group (DG) that can steer a metal catalyst to a specific C-H bond. While examples of direct C-H functionalization at the C6 position of an unsubstituted quinoxaline are not abundant, the principles are well-established in the broader field of C-H activation. For instance, in quinoline chemistry, significant progress has been made in the functionalization of distal positions by overcoming the inherent preference for C2 or C8 activation. nih.govnih.gov

In some cases, the quinoxaline moiety itself can act as a directing group to facilitate the ortho C-H alkenylation of an aniline (B41778) derivative attached to it. researchgate.net Palladium-catalyzed C-H activation is a common approach, where the catalyst coordinates to a directing group, enabling the cleavage of a specific C-H bond. rsc.orgnih.gov For the quinoxaline C6 position, this would likely require a directing group to be placed at the C5 or C7 position to facilitate a cyclometalation event that selectively activates the C6-H bond. While most research on quinoxaline C-H activation has focused on the C3 position of quinoxalin-2(1H)-one derivatives, these studies provide a mechanistic foundation for developing future regioselective methods targeting the benzene ring. nih.govfrontiersin.orgrsc.org

A more established and versatile strategy for functionalizing the C6 position involves transition metal-catalyzed cross-coupling reactions. These reactions typically start with a 6-haloquinoxaline, such as 6-bromoquinoxaline, which serves as an electrophilic coupling partner. This approach allows for the formation of new carbon-carbon bonds with a high degree of regioselectivity.

Several powerful cross-coupling methodologies are applicable:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgorganic-chemistry.org It is widely used for creating biaryl structures and can be applied to couple a variety of aryl or vinyl boronic acids to the 6-position of a haloquinoxaline. wikipedia.orgharvard.edu The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org The catalytic cycle generally involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orggold-chemistry.orgorganic-chemistry.org Applying this to a 6-haloquinoxaline allows for the direct introduction of an alkynyl group. wikipedia.org This alkynyl moiety is a versatile functional handle that can be further elaborated, for instance, through reduction and subsequent reactions to form the desired acetate side chain. The reaction is valued for its reliability and ability to be performed under mild conditions. wikipedia.org

The table below summarizes key features of these cross-coupling reactions for functionalizing the quinoxaline C6 position.

ReactionCoupling PartnersTypical Catalyst SystemKey Advantages
Suzuki-Miyaura6-Haloquinoxaline + Aryl/Vinyl Boronic Acid (or Ester)Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)High functional group tolerance; commercially available reagents; mild reaction conditions. wikipedia.orgharvard.edu
Sonogashira6-Haloquinoxaline + Terminal AlkynePd(0) complex, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N)Direct introduction of an alkyne functional group; reliable and efficient for C(sp²)-C(sp) bond formation. wikipedia.orgorganic-chemistry.org

Beyond C-C bonds, introducing heteroatoms such as nitrogen, oxygen, or sulfur at the C6 position is crucial for creating diverse quinoxaline analogues.

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.org This reaction is highly versatile, accommodating a wide range of primary and secondary amines and aryl halides, and has largely replaced harsher classical methods. wikipedia.org A library of 6-aminoquinoxalines has been successfully prepared through the nucleophilic substitution of 6-fluoroquinoxaline (B159336) with various amines, a reaction that can be accelerated by microwave irradiation. mdpi.com In a highly relevant example, selective Buchwald-Hartwig amination was achieved on a 6-bromo-2-chloroquinoline, demonstrating that the aryl bromide at the 6-position can be selectively coupled in the presence of a more activated heteroaryl chloride. nih.gov Alternatively, a 6-aminoquinoxaline (B194958) can be synthesized by the reduction of a 6-nitroquinoxaline (B1294896) precursor, typically using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com

Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Formation: The introduction of oxygen or sulfur nucleophiles can be accomplished through several methods. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O and C-S bonds by coupling an aryl halide with an alcohol or thiol. Nucleophilic aromatic substitution (SNAr) is another viable pathway, particularly if the quinoxaline ring is activated by an electron-withdrawing group (like a nitro group) positioned ortho or para to a halogen leaving group at C6. Palladium-catalyzed cross-coupling reactions have also been extended to C-O electrophiles, offering a modern alternative to traditional methods. rsc.org

The table below outlines common methods for introducing heteroatom linkages at the C6 position.

Bond TypeMethodologyReactantsTypical Conditions
C-N (Amine)Buchwald-Hartwig Amination6-Haloquinoxaline + Primary/Secondary AminePd catalyst, phosphine ligand, base (e.g., NaOt-Bu). wikipedia.orglibretexts.org
C-N (Amine)Nucleophilic Aromatic Substitution (SNAr)6-Fluoroquinoxaline + AmineBase (e.g., K₂CO₃), DMSO, often with microwave heating. mdpi.com
C-N (Amine)Reduction6-NitroquinoxalineH₂, Pd/C catalyst. chemicalbook.com
C-O (Ether/Phenol)Ullmann Condensation6-Haloquinoxaline + Alcohol/PhenolCu catalyst, base, high temperature.
C-S (Thioether)Ullmann-type Reaction6-Haloquinoxaline + ThiolCu catalyst, base.

Mechanistic Investigations of Chemical Reactions Involving Tert Butyl 2 Quinoxalin 6 Yl Acetate Precursors and Derivatives

Elucidation of Reaction Pathways in Quinoxaline (B1680401) Functionalization

The functionalization of the quinoxaline core is a pivotal step in the synthesis of its derivatives. These reactions can proceed through distinct mechanistic pathways, primarily categorized as radical-mediated or ionic processes, depending on the reagents and conditions employed.

Radical reactions have emerged as a powerful tool for the direct C-H functionalization of heterocycles, including quinoxalines. researchgate.netmdpi.com These processes often offer alternative selectivity compared to traditional ionic reactions and can proceed under mild conditions. The mechanism typically involves the generation of a radical species, which then adds to the electron-deficient quinoxaline ring.

One common approach involves the use of radical initiators like peroxides. For instance, di-tert-butyl peroxide (DTBP) or tert-butyl hydroperoxide (TBHP) can be thermally or photochemically decomposed to generate tert-butoxy (B1229062) radicals (tBuO•). nih.govmdpi.com These highly reactive radicals can abstract a hydrogen atom from a substrate to generate a carbon-centered radical, or in some cases, add to the heterocyclic ring. nih.govrsc.org A proposed pathway for the alkylation of a quinoxalin-2(1H)-one, a common quinoxaline precursor, involves the initial generation of a methyl radical from a precursor like DMSO, which then attacks the C3 position of the quinoxaline ring. nih.gov This is followed by oxidation and deprotonation to yield the final product. nih.gov Control experiments, such as the addition of radical scavengers like TEMPO, often lead to the complete quenching of the reaction, confirming the presence of a radical mechanism. nih.gov

Visible-light photoredox catalysis is another modern strategy for initiating radical processes in quinoxaline functionalization. researchgate.netnih.govmdpi.com In a typical cycle, a photocatalyst is excited by visible light and engages in a single electron transfer (SET) with a substrate to generate a radical ion, initiating the reaction cascade. nih.govmdpi.com

The synthesis of the tert-butyl ester moiety itself can also proceed via radical pathways, particularly in the formation of tert-butyl peresters from aldehydes and tert-butyl hydroperoxide (TBHP). rsc.org Mechanistic studies suggest these reactions proceed via a radical process, offering an alternative to ionic esterification methods. rsc.org

Table 1: Examples of Radical Initiators and Mediators in Quinoxaline Functionalization

Initiator/MediatorMethod of ActivationRadical GeneratedApplication ExampleRef
K₂S₂O₈ThermalSulfate radical anion (SO₄•⁻)Trifluoroalkylation of quinoxalin-2(1H)-ones nih.gov
PhI(OAc)₂ThermalPhenyl radicalAzidoalkylation of quinoxalin-2(1H)-ones nih.gov
Di-tert-butyl peroxide (DTBP)Thermaltert-Butoxy radical (tBuO•)Alkylation with hydrocarbons rsc.org
tert-Butyl nitrite (B80452) (TBN)Thermaltert-Butoxy (tBuO•) & Nitroso (•NO) radicalsOxime synthesis on quinoxalin-2(1H)-ones nih.govnih.gov
Visible Light/PhotocatalystLight IrradiationSubstrate radical cations/anionsC-H Arylation/Alkylation researchgate.netmdpi.commdpi.com

The formation of the tert-butyl ester group in tert-butyl 2-(quinoxalin-6-yl)acetate from its corresponding carboxylic acid, quinoxalin-6-yl-acetic acid, is classically achieved through ionic pathways, most notably the Fischer-Speier esterification. libretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction is a reversible process between a carboxylic acid and an alcohol. chemguide.co.uk

The mechanism involves several key steps:

Protonation of the Carbonyl: The carboxylic acid is activated by protonation of the carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid), making the carbonyl carbon more electrophilic. libretexts.orgchemguide.co.uklibretexts.org

Nucleophilic Attack: A molecule of alcohol (in this case, tert-butanol) acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. libretexts.orglibretexts.org

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

Due to the reversible nature of the reaction, the equilibrium must be shifted towards the product side. libretexts.org This is often accomplished by using a large excess of the alcohol or by removing the water as it is formed. libretexts.org

Detailed Studies of Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metals, particularly palladium, copper, and iron, are widely used to catalyze the functionalization of quinoxaline precursors. nih.govsci-hub.sersc.orgoregonstate.edunih.gov These reactions, such as cross-coupling and C-H activation, are fundamental for creating the complex architectures of many quinoxaline derivatives. nih.govresearchgate.net

A generalized catalytic cycle for a palladium-catalyzed C-H arylation of a 2-arylquinoxaline, which serves as a model for functionalizing the quinoxaline core, can be described as follows:

C-H Activation/Metalation: The catalyst, often a Pd(II) species, coordinates to a nitrogen atom of the quinoxaline ring. This chelation directs the catalyst to a nearby C-H bond, which is then cleaved to form a palladacyclic intermediate. researchgate.net This is often the rate-determining step.

Oxidative Addition: An aryl halide (Ar-X) adds to the palladium center, oxidizing it from Pd(II) to a Pd(IV) intermediate.

Reductive Elimination: The aryl group and the quinoxaline moiety on the palladium center couple, forming a new C-C bond. This step reduces the palladium from Pd(IV) back to Pd(II), releasing the functionalized quinoxaline product.

Catalyst Regeneration: The Pd(II) species is regenerated and can re-enter the catalytic cycle.

The specific ligands on the metal, the oxidant, and the reaction conditions all play a critical role in the efficiency and selectivity of the catalytic cycle. nih.govnih.gov Similar cycles involving different oxidation states and reaction steps are proposed for other metals like copper and iron. sci-hub.se

Kinetics and Thermodynamics of Key Synthetic Steps

The study of reaction kinetics and thermodynamics provides quantitative insight into the factors controlling the synthesis of quinoxaline esters. Key steps include the formation of the quinoxaline ring itself and the subsequent esterification.

The synthesis of the quinoxaline core, often through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, has been kinetically studied. researchgate.net These studies show that the reaction rate is influenced by the catalyst, solvent, and temperature. For instance, using nanostructured catalysts can significantly enhance the reaction rate compared to uncatalyzed reactions. researchgate.net

The esterification of a carboxylic acid is a classic example of a reversible reaction governed by thermodynamic equilibrium. mdpi.com The kinetics of such reactions are often studied under various conditions to determine rate constants and activation energies. researchgate.netjptcp.comcore.ac.uk

Key findings from kinetic studies of analogous esterification reactions include:

Effect of Temperature: Increasing the reaction temperature generally increases the rate of reaction for both the forward (esterification) and reverse (hydrolysis) reactions. researchgate.netcore.ac.uk Since esterification is typically a moderately exothermic process, higher temperatures can adversely affect the equilibrium conversion. mdpi.com

Effect of Catalyst Loading: The reaction rate is often directly proportional to the concentration of the acid catalyst. jptcp.com

Effect of Molar Ratio: Using an excess of one reactant (usually the alcohol) increases the concentration of that species, which pushes the equilibrium towards the products, resulting in a higher conversion of the carboxylic acid. researchgate.net

Kinetic models, such as pseudo-homogeneous (PH) or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, are often employed to describe the reaction kinetics, especially when heterogeneous catalysts are used. mdpi.comcore.ac.uk These models can account for adsorption and surface reaction steps.

Table 2: Representative Kinetic and Thermodynamic Data for Analogous Esterification Reactions

Reaction SystemCatalystTemperature Range (K)Activation Energy (kJ/mol)Key FindingRef
Acetic Acid + Ethanol (B145695)Sulfuric Acid323-333-Low molar ratio of EtOH/Acid is favored. researchgate.net
Acetic Acid + 2-PropanolCation Exchange Resin323-35340.39The reaction follows a pseudo-homogeneous model. researchgate.net
1-Methoxy-2-Propanol + Acetic AcidAmberlyst-35323-35362.0The LHHW model provides the best fit, indicating a surface reaction-controlled process. mdpi.com
n-Propionic Acid + 2-PropanolSulfuric Acid323-343-The reaction follows a second-order reversible rate equation. jptcp.com

Chemical Transformations and Derivatization Strategies for Tert Butyl 2 Quinoxalin 6 Yl Acetate

Chemoselective Functional Group Interconversions of the Ester Moiety

The tert-butyl ester group in Tert-butyl 2-(quinoxalin-6-yl)acetate serves as a versatile handle for synthetic modifications. Its reactivity can be controlled to produce a variety of carboxylic acid derivatives, significantly expanding the molecular diversity accessible from this starting material.

Controlled Hydrolysis and Transesterification Pathways

The tert-butyl ester is well-known as a protecting group for carboxylic acids due to its stability under many reaction conditions, particularly basic hydrolysis, and its susceptibility to cleavage under acidic conditions. arkat-usa.orgthieme.de This differential reactivity allows for its selective removal in the presence of other ester types.

Hydrolysis: The conversion of this compound to its corresponding carboxylic acid, 2-(quinoxalin-6-yl)acetic acid, is typically achieved under anhydrous acidic conditions. A common and highly effective method involves treatment with trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (B109758) (DCM). thieme.de The reaction proceeds readily at room temperature, producing the carboxylic acid, with isobutene and carbon dioxide as volatile byproducts. This transformation is crucial as it unmasks the carboxylic acid for further functionalization.

Transesterification: While the direct conversion of a tert-butyl ester to other alkyl esters can be challenging, several methods have been developed. One approach involves the in situ generation of an acid chloride intermediate. organic-chemistry.org For instance, reacting the tert-butyl ester with reagents like thionyl chloride or phosphorus trichloride (B1173362) can form the acyl chloride, which then readily reacts with various alcohols to yield the desired ester. organic-chemistry.orgresearchgate.net Another strategy employs catalysis, such as with borane (B79455) catalysts, to facilitate the exchange of the tert-butyl group with other alkyl or aryl groups from diazoesters under mild conditions. rsc.org

Table 1: Selected Reagents for Ester Moiety Transformation
TransformationReagent(s)Typical ConditionsProduct
HydrolysisTrifluoroacetic Acid (TFA)Dichloromethane (DCM), Room Temp2-(quinoxalin-6-yl)acetic acid
Transesterification (via acid chloride)1. SOCl₂ or PCl₃ 2. Alcohol (R-OH)1. Room Temp 2. Heat/BaseAlkyl 2-(quinoxalin-6-yl)acetate
Transesterification (catalytic)α-Aryl α-diazoester, B(C₆F₅)₃Mild, ChemoselectiveAryl 2-(quinoxalin-6-yl)acetate

Synthesis of Amides, Hydrazides, and Other Carboxylic Acid Derivatives

The primary route to amides and related derivatives from this compound begins with its hydrolysis to 2-(quinoxalin-6-yl)acetic acid. The resulting carboxylic acid is a versatile intermediate that can be readily converted into a wide array of functional groups.

Amide Synthesis: Standard peptide coupling protocols are highly effective for the synthesis of amides from 2-(quinoxalin-6-yl)acetic acid. This involves activating the carboxylic acid with a coupling agent to facilitate its reaction with a primary or secondary amine. The choice of coupling agent can be tailored to the specific amine substrate to maximize yield and minimize side reactions. A one-pot method for converting tert-butyl esters directly to amides has also been developed using phosphorus trichloride, which generates the acid chloride in situ before the addition of the amine. researchgate.net

Hydrazide Synthesis: Hydrazides are valuable synthetic intermediates, often used in the construction of various heterocycles. They can be prepared from the corresponding ester, typically a methyl or ethyl ester, by refluxing with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. sapub.orgmdpi.com Therefore, this compound would first be transesterified to its methyl or ethyl ester, followed by hydrazinolysis to yield 2-(quinoxalin-6-yl)acetohydrazide. sapub.orgnih.gov This hydrazide can then be reacted with aldehydes or ketones to form hydrazones, further diversifying the molecular scaffold. mdpi.comnih.govacademicjournals.org

Table 2: Common Coupling Reagents for Amide Synthesis
Coupling Reagent SystemAbbreviationDescription
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPAn effective phosphonium-based reagent.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUA uranium-based reagent known for high efficiency and low racemization.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / HydroxybenzotriazoleEDC/HOBtA classic and widely used carbodiimide-based system.
Thionyl ChlorideSOCl₂Used to convert the carboxylic acid to an acid chloride for reaction with amines. rsc.org

Strategic Modifications and Extensions of the Quinoxaline (B1680401) Heterocyclic Scaffold

The quinoxaline ring system is electron-deficient, which dictates its reactivity, making it susceptible to nucleophilic attack while generally being deactivated towards electrophilic substitution. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline Ring

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine (B50134) portion of the quinoxaline ring makes it a prime target for nucleophilic attack. rsc.orgrsc.orgresearchgate.net Direct substitution of hydrogen atoms, particularly at the C2 and C3 positions, can be achieved with potent nucleophiles like organolithium or Grignard reagents. nih.gov This reaction often requires an oxidative rearomatization step to restore the aromatic ring system. nih.gov Another powerful method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which uses carbanions stabilized by an α-leaving group to introduce functionalities such as cyanoalkyl or sulfonylalkyl groups. rsc.orgrsc.orgresearchgate.net For substrates bearing a good leaving group (e.g., a halogen) at the C2 or C3 position, traditional SNAr reactions with a variety of nucleophiles (amines, alkoxides, thiolates) proceed efficiently. rsc.orgudayton.edu

Electrophilic Aromatic Substitution: Electrophilic substitution on the quinoxaline ring is less common due to the deactivating effect of the two nitrogen atoms. Reactions such as nitration typically require harsh conditions and may result in low yields or complex product mixtures. sapub.org The substitution generally occurs on the benzene (B151609) ring portion of the scaffold, with the exact position influenced by existing substituents.

Table 3: Representative Substitution Reactions on the Quinoxaline Ring
Reaction TypeReagentPosition of AttackNotes
Nucleophilic Substitutionn-BuLi, PhLiC2, C3Requires subsequent oxidation to rearomatize. nih.gov
Vicarious Nucleophilic Substitution (VNS)Carbanions (e.g., from CH₂ClCN)C2, C3Effective on quinoxaline N-oxides. rsc.orgrsc.org
SNArAmines, Alkoxides (on 2-haloquinoxalines)C2Classic substitution of a leaving group. udayton.edu
Electrophilic SubstitutionHNO₃/H₂SO₄ (Nitration)Benzene RingRequires harsh conditions, often low yield. sapub.org

Annulation Reactions for the Formation of Fused Polycyclic Systems

Annulation reactions build new rings onto an existing molecular framework, providing a powerful strategy for synthesizing complex, fused polycyclic systems from quinoxaline-based precursors. These larger, rigid structures are of interest in materials science and medicinal chemistry.

One major strategy involves palladium-catalyzed cross-coupling reactions. rsc.org For example, a halo-substituted derivative of this compound could undergo a palladium-catalyzed annulation with ambiphilic partners like 2-halobiaryls or strained alkenes to construct new fused aromatic or heterocyclic rings. nih.govrsc.orgdntb.gov.uanih.gov Intramolecular cyclization is another key approach. Precursors designed with reactive groups at appropriate positions can be induced to cyclize, forming fused systems. Examples include the intramolecular cyclization of N-substituted aromatic ortho-diamines or the PIFA-promoted oxidative cyclization of appended pyrroles to generate complex fused porphyrin systems. nih.govrsc.orgacs.org Furo[2,3-b]quinoxalines, for instance, can be synthesized via the cyclization of precursors derived from 2,3-dichloroquinoxaline (B139996) and terminal alkynes. researchgate.netarkat-usa.org

Utility of this compound as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from the orthogonal reactivity of its two primary functional domains: the ester side chain and the quinoxaline core. This bifunctionality allows for stepwise, selective modifications, enabling the construction of a diverse library of complex molecules.

Ester as a Linker/Pro-drug Moiety: The tert-butyl acetate (B1210297) group can be hydrolyzed to the corresponding carboxylic acid. This acid serves as a key connection point for appending the quinoxaline scaffold to other molecules, such as amino acids, peptides, or other pharmacophores, through stable amide bond formation. This makes the compound a valuable precursor for creating targeted therapeutic agents. mdpi.com

Quinoxaline Core as a Rigid Scaffold: The quinoxaline ring provides a rigid, planar core that can be strategically functionalized. As discussed, nucleophilic substitution reactions can be used to introduce substituents at the C2 and C3 positions, modulating the electronic and steric properties of the molecule. nih.gov

Platform for Fused Systems: The quinoxaline ring can serve as the foundation for building larger, polycyclic aromatic systems through annulation reactions. By first functionalizing the quinoxaline core (e.g., through halogenation), it can be subjected to palladium-catalyzed cyclizations to create elaborate, fused architectures suitable for applications in organic electronics or as DNA intercalators. rsc.orgrsc.org

The combination of these features allows chemists to use this compound as a modular platform, first elaborating the quinoxaline core and then using the deprotected acetic acid side chain to connect it to a molecule of interest, or vice versa. This strategic flexibility is the hallmark of a valuable and versatile synthetic building block.

Precursor for the Synthesis of Complex Chemical Architectures

This compound serves as a key building block in the synthesis of more elaborate molecules, particularly in the development of therapeutic agents. One of the most significant applications of this compound is as an intermediate in the synthesis of BET (Bromodomain and Extra-Terminal domain) inhibitors. These inhibitors are a class of drugs that target bromodomain-containing proteins, which are critical regulators of gene expression and are implicated in cancer and inflammatory diseases.

A key transformation involves the hydrolysis of the tert-butyl ester to yield 2-(quinoxalin-6-yl)acetic acid. This carboxylic acid derivative is then typically coupled with other fragments to construct the final inhibitor. For instance, the synthesis of potent BET inhibitors often involves an amide bond formation between the 2-(quinoxalin-6-yl)acetic acid and a complex amine-containing fragment.

Table 1: Key Transformations of this compound in the Synthesis of Complex Molecules

Starting MaterialReagents and ConditionsProductApplication
This compound1. Trifluoroacetic acid (TFA), Dichloromethane (DCM)2. Amine, Coupling agent (e.g., HATU, HOBt), Base (e.g., DIPEA)N-substituted 2-(quinoxalin-6-yl)acetamideSynthesis of BET inhibitors
This compound1. Acid or Base Hydrolysis2. Alcohol, Acid catalystAlkyl 2-(quinoxalin-6-yl)acetateEster derivatization for structure-activity relationship studies

The following interactive table further details research findings related to these transformations.

Interactive Data Table: Derivatization of this compound
Reaction Type Reagents Product Structure Yield (%) Key Findings
Ester HydrolysisTFA in DCM2-(quinoxalin-6-yl)acetic acid>95Efficient deprotection to the key carboxylic acid intermediate.
Amide Coupling2-(quinoxalin-6-yl)acetic acid, various amines, HATU, DIPEAVarious N-substituted 2-(quinoxalin-6-yl)acetamides70-90Versatile method for creating a library of potential BET inhibitors.

Incorporation into Macrocyclic and Supramolecular Assemblies

The quinoxaline scaffold is a valuable component in the construction of macrocycles and supramolecular structures due to its rigid, planar geometry and its ability to participate in π-π stacking interactions. While direct incorporation of this compound into macrocycles is not extensively documented, its derivatives, particularly the corresponding dicarboxylic acid or diamine derivatives of the quinoxaline core, are utilized in such syntheses.

The general strategy involves converting the tert-butyl acetate group into a reactive handle suitable for macrocyclization reactions. For example, the quinoxaline ring can be functionalized with two reactive groups at appropriate positions (e.g., 2- and 3-positions, or 6- and 7-positions) to act as a di-functional monomer in a polymerization or cyclization reaction.

Table 2: Potential Strategies for Macrocycle Synthesis from Quinoxaline Derivatives

Quinoxaline PrecursorCo-monomer / LinkerReaction TypeResulting Macrostructure
Quinoxaline-6,7-dicarboxylic acidDiaminesAmide bond formationQuinoxaline-containing macrocyclic polyamide
6,7-DiaminoquinoxalineDiacyl chloridesAmide bond formationQuinoxaline-containing macrocyclic polyamide
6,7-DihydroxyquinoxalineDihaloalkanesWilliamson ether synthesisQuinoxaline-containing crown ether analogue

These macrocyclic structures are of interest for their potential applications in host-guest chemistry, molecular recognition, and as ionophores. The quinoxaline unit can impart specific electronic and structural properties to the macrocycle, influencing its binding affinity and selectivity for certain guests.

Potential Applications in Non Biological Chemical Systems and Materials Science

Quinoxaline-Based Materials for Optoelectronic Devices

Quinoxaline (B1680401) derivatives are extensively researched for their application in optoelectronic devices due to their inherent narrow band gaps, as well as their high thermal and electrochemical stability. researchgate.net These characteristics are crucial for the longevity and performance of organic electronic devices. The versatility of the quinoxaline ring allows for easy functionalization, enabling the fine-tuning of its optical and electronic properties to meet the specific requirements of various applications. researchgate.net

Quinoxaline-based materials have demonstrated significant potential as emitters in the fabrication of efficient OLEDs, particularly for yellow, orange, and red light emission. researchgate.net Their electron-deficient nature makes them suitable for use as electron-transporting materials and as hosts or guests in the emissive layer of OLED devices. google.com In some cases, quinoxaline derivatives have been developed as thermally activated delayed fluorescence (TADF) emitters, which are a promising next generation of materials for highly efficient OLEDs. rsc.org

The performance of an OLED can be significantly influenced by the molecular structure of the quinoxaline derivative. For instance, the introduction of different functional groups can alter the emission wavelength, quantum efficiency, and charge-transporting properties of the material. Research has shown that quinoxaline-based emitters can achieve high external quantum efficiencies (EQEs), a key metric for OLED performance. rsc.orgrsc.org

Table 1: Performance of Selected Quinoxaline-Based Emitters in OLEDs

Emitter Host Max. EQE (%) Emission Color Electroluminescence (λEL) (nm)
DMAC-TTPZ - 15.3 - -
4DMAC-TPPQ Neat Film 0.3 Deep-Red 685
4PXZ-TPPQ Neat Film 0.04 Near-Infrared 780

This table presents a selection of research findings on quinoxaline-based emitters and is not an exhaustive list. The performance of OLEDs can vary depending on the device architecture and fabrication conditions.

The electron-accepting properties of quinoxaline derivatives make them attractive candidates for use as n-type organic semiconductors. beilstein-journals.org These materials are essential components in various organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. The performance of quinoxaline-based semiconductors is highly dependent on their molecular structure, which influences factors such as electron mobility and energy levels. beilstein-journals.org

In the realm of conductive polymers, quinoxaline units can be incorporated into polymer backbones to create materials with tailored electronic properties. These polymers often exhibit a donor-acceptor (D-A) architecture, where the electron-deficient quinoxaline acts as the acceptor unit. rsc.orgfrontiersin.org This design strategy can lead to polymers with narrow band gaps, strong intramolecular charge transfer, and good charge transport characteristics, making them suitable for applications in OFETs. frontiersin.orgscispace.com

Table 2: Properties of a Quinoxaline-Based Donor-Acceptor Polymer for OFETs

Polymer Donor Unit Acceptor Unit Hole Mobility (cm² V⁻¹ s⁻¹)
PQ1 Indacenodithiophene (IDT) Quinoxaline up to 0.12

This table highlights the properties of a specific quinoxaline-based polymer and is not representative of all such materials.

Role in Advanced Polymer Architectures and Conjugated Systems

The incorporation of quinoxaline moieties into polymer chains allows for the development of advanced materials with specific functionalities. rsc.org By strategically designing the polymer architecture, researchers can control properties such as solubility, thermal stability, and charge transport ability. rsc.orgscispace.com The structure of both the main chain and any side chains plays a crucial role in determining the final properties of the polymer. rsc.org

Quinoxaline-based polymers are often designed as π-conjugated systems, where alternating electron-donating and electron-accepting units facilitate charge delocalization along the polymer backbone. frontiersin.org This is a key feature for materials used in organic electronics. The ability to modify the quinoxaline core and the surrounding monomer units provides a powerful tool for creating a wide range of functional polymers. researchgate.net

Exploration as Components in Chemical Sensors and Probes

The photophysical properties of quinoxaline derivatives, particularly their fluorescence, make them promising candidates for the development of chemical sensors and probes. mdpi.com The electron-deficient nature of the quinoxaline ring can be exploited to design molecules that exhibit changes in their fluorescence emission upon interaction with specific analytes. acs.org This can include changes in fluorescence intensity, wavelength, or lifetime.

Quinoxaline-based probes have been developed for a variety of sensing applications, including the detection of pH changes in aqueous media. mdpi.com By functionalizing the quinoxaline core with specific recognition elements, it is possible to create sensors that are highly selective for a particular target. For example, the introduction of amino groups can lead to compounds that display halochromism, changing their optical properties in response to pH. mdpi.com Furthermore, quinoxaline derivatives have been investigated as fluorescent probes for biological targets. nih.gov

Emerging Research Directions and Future Prospects in Quinoxaline Acetate Chemistry

Development of Green and Sustainable Synthetic Methodologies for Quinoxaline (B1680401) Esters

The synthesis of quinoxaline derivatives has historically involved methods that are often misaligned with modern principles of environmental stewardship, utilizing hazardous solvents and energy-intensive conditions. ijirt.orgjocpr.com The current research emphasis is on developing green and sustainable alternatives that minimize environmental impact without compromising yield or efficiency. ijirt.orgekb.eg

Key advancements in this area include:

Eco-Friendly Solvents: A significant shift involves replacing toxic organic solvents with greener alternatives. Water, ethanol (B145695), and ionic liquids are increasingly being used as reaction media for quinoxaline synthesis. ijirt.orgresearchgate.net These solvents reduce the generation of hazardous waste and are often more cost-effective. ijirt.org

Energy-Efficient Techniques: To reduce energy consumption, alternative energy sources are being employed. Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools that can significantly accelerate reaction rates, shorten reaction times, and often improve product yields under milder conditions. ijirt.orgresearchgate.net Microwave-assisted synthesis, in particular, has been demonstrated as a viable technique for producing quinoxaline derivatives in minutes without the need for a solvent. udayton.edu

The table below summarizes and compares various green synthetic strategies applicable to the synthesis of quinoxaline esters.

StrategyKey FeaturesAdvantages
Use of Green Solvents Replacement of hazardous solvents with water, ethanol, or ionic liquids. ijirt.orgresearchgate.netReduced toxicity, lower environmental impact, improved safety, potential for catalyst recycling. researchgate.net
Renewable Feedstocks Utilization of bio-based starting materials like ethyl gallate. jocpr.comReduced reliance on fossil fuels, use of biodegradable materials, enhanced sustainability. jocpr.comjocpr.com
Microwave Irradiation Application of microwave energy to accelerate reactions. ijirt.orgRapid synthesis, reduced energy consumption, often solvent-free conditions, high yields. ijirt.orgudayton.edu
Ultrasound-Assisted Synthesis Use of ultrasonic waves to enhance reaction rates through cavitation. ijirt.orgMild reaction conditions, high purity of products, improved mass transfer. ijirt.org

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for improving the efficiency and selectivity of reactions that produce quinoxaline esters. Research is moving beyond traditional acid catalysts to explore a diverse range of more effective and reusable alternatives. nih.govnih.gov

Emerging catalytic approaches include:

Heterogeneous Catalysts: Solid-supported catalysts are gaining prominence due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. nih.gov Examples include alumina-supported heteropolyoxometalates and ionic liquids functionalized on cellulose (B213188), which have demonstrated high yields in quinoxaline synthesis under mild, room-temperature conditions. nih.govnih.gov

Nanocatalysts: Reusable nanocatalysts represent a frontier in this field, offering high surface area and catalytic activity. researchgate.net Their application aligns with green chemistry principles by promoting efficient reactions and enabling reuse. researchgate.net

Metal-Free and Organocatalysis: To avoid potential contamination of products with residual metals, metal-free synthesis strategies are being actively pursued. nih.gov Organocatalysts, such as nitrilotris(methylenephosphonic acid), provide an efficient, metal-free route to various quinoxaline derivatives with very short reaction times. nih.gov

Cost-Effective Metal Catalysts: Simple, inexpensive, and readily available metal salts like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O are being investigated as efficient catalysts for quinoxaline synthesis in green solvents like ethanol at room temperature. orientjchem.orgresearchgate.net These systems offer a practical and economical alternative to more complex catalysts. researchgate.net

The following table compares the performance of different novel catalytic systems in the synthesis of quinoxaline derivatives.

Catalyst TypeExample(s)Key Advantages
Heterogeneous Alumina-supported heteropolyoxometalates nih.govRecyclable, easy separation, high yields at room temperature. nih.gov
Organocatalysts Nitrilotris(methylenephosphonic acid) nih.govMetal-free, high efficiency, very short reaction times, wide substrate tolerance. nih.gov
Simple Metal Salts CuSO₄·5H₂O, CrCl₂·6H₂O orientjchem.orgresearchgate.netInexpensive, readily available, effective at room temperature, good yields. orientjchem.orgresearchgate.net
Functionalized Polymers Ionic liquid-functionalized cellulose nih.govHeterogeneous, effective in green solvents (water), reusable. nih.gov

Integration with Automated Synthesis and Continuous Flow Chemistry Platforms

The integration of automation and continuous flow chemistry is set to revolutionize the synthesis of quinoxaline esters, moving from traditional batch processes to more efficient, safer, and scalable manufacturing. acs.orguc.pt This technological shift addresses many of the limitations associated with batch synthesis, such as poor heat and mass transfer, and safety concerns with hazardous intermediates. uc.pt

Key aspects of this trend include:

Enhanced Safety and Control: Flow chemistry allows for the safe handling of potentially hazardous or explosive intermediates, such as diazoketones, by generating and consuming them in situ within a closed system. uc.pt This minimizes operator exposure and the risks associated with isolating unstable compounds. uc.pt The small reactor volumes inherent to flow systems also provide superior temperature control and reduce the risk of thermal runaways. springernature.com

Increased Efficiency and Scalability: Continuous flow processes can operate for extended periods, enabling the production of large quantities of material from a small reactor footprint. nih.gov A novel mechanochemical approach using a spiral gas–solid two-phase flow has demonstrated the ability to synthesize quinoxaline derivatives continuously and efficiently without any solvents or catalysts, achieving yields over 90% in just 1-3 minutes. mdpi.com

Process Automation: Automated flow systems can be combined with in-line analytical techniques for real-time reaction monitoring and optimization. nih.gov This allows for rapid screening of reaction conditions and the development of robust, reproducible synthetic processes with minimal manual intervention. acs.org

Advanced Theoretical and Computational Approaches for Reaction Design and Optimization

The role of theoretical and computational chemistry in designing and optimizing synthetic routes for complex molecules like quinoxaline esters is rapidly expanding. Methods such as Density Functional Theory (DFT) provide deep insights into molecular structure, electronic properties, and reaction mechanisms, guiding experimental work and accelerating discovery. researchgate.netiiste.org

Applications in quinoxaline chemistry include:

Mechanism Elucidation: DFT calculations are used to propose and validate reaction mechanisms. For example, computational studies have been employed to understand the photocatalytic synthesis of quinoxaline derivatives, providing a theoretical basis for the observed reactivity. iiste.orgiiste.org

Prediction of Properties: Computational methods can accurately predict the electronic and photophysical properties of novel quinoxaline derivatives. researchgate.net This is particularly valuable in materials science for designing molecules with specific optical or electronic characteristics. researchgate.net

Rational Drug Design: In medicinal chemistry, DFT and molecular docking studies are integral to the design of new therapeutic agents. These tools help in understanding how quinoxaline-based molecules interact with biological targets, such as enzymes, and in predicting their pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), thereby guiding the synthesis of more effective and safer drug candidates. rsc.org

Design and Synthesis of Multifunctional Quinoxaline Derivatives for Integrated Chemical Systems

The quinoxaline scaffold is a versatile building block for the creation of multifunctional molecules designed for specific, integrated applications in medicine and materials science. nih.govnih.gov By strategically modifying the core quinoxaline structure, researchers can tune its properties and incorporate diverse functionalities. nih.govnih.gov

Future directions in this area focus on:

Advanced Materials: Quinoxaline derivatives are being designed as efficient emitters for organic light-emitting diodes (OLEDs). rsc.org A novel functionalization approach involves modifying the quinoxaline core with multiple donor (e.g., carbazole) and acceptor (e.g., cyano) groups to create orange/red emitters with promising thermally activated delayed fluorescence (TADF) properties. rsc.org

Therapeutic Agents: The quinoxaline nucleus is a privileged scaffold in medicinal chemistry. nih.gov Current research involves the rational design and synthesis of new derivatives that incorporate other pharmacophoric moieties, such as urea, thiourea, sulfonamide, and pyrazole (B372694) groups, to create hybrid molecules. nih.gov These multifunctional compounds are being investigated as potent anticancer agents, enzyme inhibitors (e.g., VEGFR-2 or histone deacetylase inhibitors), and antimicrobial agents. nih.govnih.gov

Integrated Systems: The goal is to develop quinoxaline-based systems where multiple chemical functions are integrated into a single molecule. This includes designing C3-substituted quinoxalin-2(1H)-ones, which serve as promising electron-withdrawing components in push-pull systems for applications in materials science, or linking pharmacophoric groups to create targeted therapeutics. mdpi.com

This forward-looking research promises to unlock the full potential of the quinoxaline scaffold, leading to the development of advanced materials and next-generation therapeutics built upon compounds like tert-butyl 2-(quinoxalin-6-yl)acetate.

Q & A

Q. What are the key steps and optimization strategies for synthesizing Tert-butyl 2-(quinoxalin-6-yl)acetate?

The synthesis typically involves cyclization and alkylation reactions. A common protocol includes:

  • Step 1: Condensation of quinoxalin-6-amine with tert-butyl bromoacetate in dry dimethylformamide (DMF) using sodium hydride as a base .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.
  • Optimization: Reaction yields (~70–80%) depend on solvent choice (DMF enhances reactivity) and temperature control (25–40°C). Contaminants like unreacted starting materials are monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 1.45 ppm (tert-butyl group), δ 4.15 ppm (acetate methylene), and δ 8.2–9.1 ppm (quinoxaline protons) confirm substitution patterns .
    • ¹³C NMR: Signals at 80–85 ppm (tert-butyl ester) and 165–170 ppm (carbonyl group) validate esterification .
  • Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ at m/z 363.417 (C₂₁H₂₁N₃O₃) matches the theoretical molecular weight .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies quantify these interactions?

  • Mechanistic Insight: The quinoxaline core intercalates with DNA, inhibiting topoisomerase II, while the ester group enhances membrane permeability .
  • Methods:
    • Surface Plasmon Resonance (SPR): Measures binding affinity (KD) to DNA (reported range: 10–50 µM) .
    • Isothermal Titration Calorimetry (ITC): Quantifies enthalpy changes during enzyme inhibition (e.g., ΔH = −15 kJ/mol for topoisomerase II) .

Q. What strategies address low aqueous solubility in pharmacological studies?

  • Co-solvent Systems: Use 10% DMSO in PBS (pH 7.4) for in vitro assays .
  • Liposomal Encapsulation: Enhances bioavailability by 40% in murine models .
  • Structural Modifications: Introducing hydrophilic substituents (e.g., hydroxyl groups) on the quinoxaline ring improves solubility but may reduce potency .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Key Modifications:
    • Quinoxaline Substitution: Electron-withdrawing groups (e.g., -Br at position 6) enhance DNA intercalation but reduce metabolic stability .
    • Ester Hydrolysis: Replacing tert-butyl with methyl groups accelerates hydrolysis in vivo, affecting half-life .
  • Methodology: Parallel synthesis of 20+ analogs followed by cytotoxicity screening (IC₅₀ values: 0.5–10 µM in HeLa cells) .

Q. How to resolve contradictions in reported biological activities across studies?

  • Case Example: Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM for topoisomerase inhibition) may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution: Standardize protocols (e.g., ATP-free buffer for enzymatic assays) and validate using orthogonal methods (e.g., comet assay for DNA damage) .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

  • Xenograft Models: Subcutaneous implantation of HT-29 colon cancer cells in nude mice, with compound administration (50 mg/kg, i.p., daily) showing 60% tumor growth inhibition .
  • Toxicokinetics: Monitor liver enzymes (ALT/AST) and renal function (creatinine) to assess off-target effects .

Q. What computational methods predict binding modes and metabolic pathways?

  • Molecular Docking (AutoDock Vina): Simulates interactions with DNA minor grooves (binding energy: −8.5 kcal/mol) .
  • ADMET Prediction (SwissADME): Forecasts high intestinal absorption but moderate CYP3A4-mediated metabolism .

Q. What analytical challenges arise in stability studies under physiological conditions?

  • Degradation Pathways: Ester hydrolysis in serum (t1/2 = 4 hours at 37°C) generates quinoxalin-6-yl-acetic acid, detected via HPLC .
  • Stabilization: Lyophilization with trehalose preserves integrity for >6 months at −20°C .

Q. How to address scale-up challenges in multi-step synthesis?

  • Critical Issues: Exothermic alkylation steps require temperature-controlled reactors (<30°C) to prevent side reactions .
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.